

Frenolicin B: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Frenolicin B*

Cat. No.: *B1207359*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B is a polyketide natural product belonging to the benzoisochromanequinone class of compounds.[1][2] First isolated from the bacterium *Streptomyces roseofulvus*, it has demonstrated a range of biological activities, including antibiotic, antifungal, and potent antitumor properties.[3][4] Its mechanism of action, particularly as a selective inhibitor of key antioxidant proteins, has made it a subject of significant interest in oncological research and as a potential agrochemical fungicide. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **Frenolicin B**, along with insights into its isolation and mechanism of action.

Chemical Structure and Properties

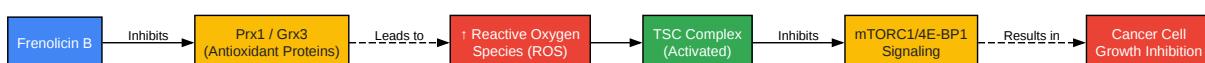
Frenolicin B is a complex heterocyclic compound characterized by a pyranonaphthoquinone core with a propyl substitution.[3][5] Its unique structure is the basis for its diverse biological activities.

Table 1: Chemical Identifiers for **Frenolicin B**

Identifier	Value
IUPAC Name	(11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.0 ^{3,8} .0 ^{11,15}]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione[1]
Molecular Formula	C ₁₈ H ₁₆ O ₆ [1][3]
CAS Number	68930-68-7[1]
SMILES	CCC[C@@H]1C2=C([C@@H]3--INVALID-LINK--CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O[3]

Table 2: Physicochemical Properties of **Frenolicin B**

Property	Value	Source
Molar Mass	328.32 g/mol	[3][6]
Monoisotopic Mass	328.09468823 Da	[1]
Melting Point	162 °C	[6]
XLogP3	1.9	[1]
Appearance	Yellow amorphous powder	[5]


Biological Activity and Mechanism of Action

Frenolicin B exhibits a broad spectrum of biological activities, making it a valuable lead compound in drug discovery. It is recognized as an antibiotic, antitumor agent, and a potent fungicide.[3]

Antitumor Activity

The primary antitumor mechanism of **Frenolicin B** involves the selective inhibition of two critical antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7]

- Inhibition of Prx1 and Grx3: **Frenolicin B** covalently modifies the active-site cysteines of Prx1 and Grx3, leading to their inhibition.[7]
- Induction of Oxidative Stress: This inhibition disrupts redox homeostasis, causing a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[7]
- mTORC1/4E-BP1 Signaling Pathway: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC). This, in turn, inhibits the mTORC1/4E-BP1 signaling axis, a critical pathway for cell growth and proliferation.[7] The inhibition of this pathway ultimately leads to the suppression of cancer cell growth.[7]

[Click to download full resolution via product page](#)

Antitumor signaling pathway of **Frenolicin B**.

Antifungal Activity

Frenolicin B has demonstrated significant potential as an agrochemical fungicide, particularly against Fusarium species, which cause Fusarium head blight in wheat.[8]

- Mycelial Growth Inhibition: It strongly inhibits the mycelial growth of various Fusarium species, including carbendazim-resistant strains.[8]
- Cellular Damage: Microscopic observations show that **Frenolicin B** causes aberrant mycelial growth, including uneven thickness and swelling. It leads to the disintegration of cytoplasm and loss of cellular contents.[8]
- Mechanism: Transcriptome analysis suggests that its antifungal action may involve the inhibition of nucleotide and energy metabolism by affecting genes related to phosphorus utilization.[8]

Table 3: Antifungal and Other Biological Activities of **Frenolicin B**

Activity Type	Target Organism	Measurement	Value
Antifungal	<i>Fusarium graminearum</i> PH-1	EC ₅₀	0.51 mg/L[8]
Antifungal	<i>Fusarium</i> species (field isolates)	EC ₅₀	0.25–0.92 mg/L[8]
Antimalarial	<i>Plasmodium falciparum</i>	IC ₅₀	1.37 μM[9]
Antibacterial	<i>Staphylococcus aureus</i>	MIC	0.20 μg/mL[9]
Antibacterial	<i>Bacillus cereus</i>	MIC	50.0 μg/mL[9]
Anti-plant Pathogenic	<i>Collectotrichum acutatum</i>	MIC	1.56 μg/mL[9]
Anti-plant Pathogenic	<i>Alternaria brassicicola</i>	MIC	6.25 μg/mL[9]

Biosynthesis and Isolation

Frenolicin B is a secondary metabolite produced by several species of *Streptomyces*, most notably *Streptomyces roseofulvus* and *Streptomyces fradiae*.[1][10] Its biosynthesis follows the type II polyketide synthase (PKS) pathway.[11]

The production of **Frenolicin B** can be influenced by fermentation conditions. For instance, studies have shown that the addition of scandium chloride to the fermentation medium can markedly improve the production yield of **Frenolicin B** by *Streptomyces* sp. RM-4-15.[5]

Experimental Protocols

Isolation and Purification from Fermentation Broth

A common method for isolating **Frenolicin B** is through an activity-guided approach using the supernatant from a fermentation broth.[8] A patented process outlines a specific methodology for production and recovery.[12]

Fermentation & Conversion

1. Ferment broth with Streptomyces strain to produce frenolicin

2. Convert frenolicin to deoxyfrenolicin under anaerobic conditions

Extraction

3. Adjust broth pH to 2-5.5

4. Add ethyl acetate (0.5-2 volumes)

5. Centrifuge mixture

6. Collect ethyl acetate supernatant

Deoxyfrenolicin converts to Frenolicin B during recovery and purification

Purification

7. Dissolve solids in ethyl acetate (80 g/L)

8. Filter and concentrate solution (to 300 g/L)

9. Cool concentrate to 0°C to crystallize

10. Filter, wash, and dry crystals to obtain pure Frenolicin B

[Click to download full resolution via product page](#)

Workflow for the production and isolation of **Frenolicin B**.

Protocol Steps:

- Fermentation: A microorganism capable of producing frenolicin, such as a mutant strain of *Streptomyces roseofulvus*, is cultivated in a fermentation broth.[12]
- Anaerobic Conversion: The frenolicin produced in the broth is converted to deoxyfrenolicin under anaerobic conditions.[12]
- Extraction: The pH of the fermentation broth is adjusted to between 2 and 5.5. Ethyl acetate is added, and the mixture is centrifuged to separate the ethyl acetate supernatant containing deoxyfrenolicin.[12]
- Purification and Conversion: The deoxyfrenolicin is converted to **Frenolicin B** during the recovery and purification steps. The crude product is dissolved in ethyl acetate, filtered, and concentrated.[12]
- Crystallization: The concentrated solution is cooled, allowing **Frenolicin B** to crystallize. The crystals are then filtered, washed (e.g., with a cold mixture of ethyl acetate and hexane), and dried to yield the pure compound.[12]

Analytical Methods

The structure and purity of **Frenolicin B** and its analogues are typically elucidated and confirmed using a combination of spectroscopic and spectrometric techniques, including:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, HSQC, HMBC)[5]

Conclusion

Frenolicin B is a multifaceted natural product with significant therapeutic and agricultural potential. Its well-defined chemical structure and intriguing biological activities, particularly its unique mechanism of antitumor action via dual inhibition of Prx1 and Grx3, position it as a promising candidate for further research and development. The established protocols for its production and isolation, coupled with the potential for biosynthetic engineering, open avenues for the creation of novel analogues with enhanced efficacy and specificity. Continued

investigation into the structure-activity relationships and biological pathways affected by **Frenolicin B** will be crucial for translating its potential into clinical and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frenolicin B | C18H16O6 | CID 163292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Frenolicin B (FDB012376) - FooDB [foodb.ca]
- 3. Frenolicin B - Wikipedia [en.wikipedia.org]
- 4. Production of deoxyfrenolicin and a new antibiotic, frenolicin B by *Streptomyces roseofulvus* strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frenolicins C–G, Pyranonaphthoquinones from *Streptomyces* sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frenolicin B | 68930-68-7 | XF183224 | Biosynth [biosynth.com]
- 7. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. NP-MRD: Showing NP-Card for Frenolicin B (NP0022029) [np-mrd.org]
- 11. Engineered biosynthesis of the antiparasitic agent frenolicin B and rationally designed analogs in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5593870A - Process for producing frenolicin B - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Frenolicin B: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207359#chemical-structure-and-properties-of-frenolicin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com